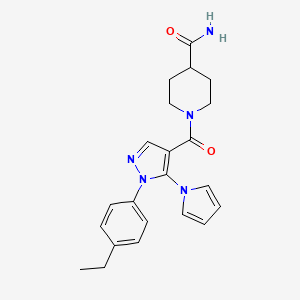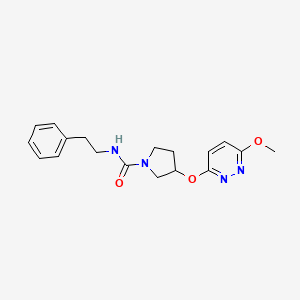![molecular formula C24H22N4O5S B2496940 N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide CAS No. 899936-99-3](/img/structure/B2496940.png)
N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide is a complex organic molecule that falls within the category of thieno[3,2-d]pyrimidines. Compounds in this family have garnered attention for their diverse pharmacological properties, including anticonvulsant activity and potential as antitumor agents. Their synthesis often involves multistep reactions, starting from basic heterocyclic skeletons to more complex structures through the introduction of various functional groups.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves the coupling of thieno[3,2-d]pyrimidin cores with benzylamines in the presence of coupling reagents such as N,N-carbonyldiimidazole (CDI) to introduce the benzyl group. Spectral data, including (1)H NMR, (13)C NMR, and LC-MS, are crucial for confirming the structures of these compounds (Kamiński et al., 2015).
Molecular Structure Analysis
Studies on similar compounds have utilized X-ray diffraction and crystallography to elucidate their molecular structures, highlighting the importance of hydrogen bonding and π-π interactions in stabilizing their crystal structures. For instance, analyses have shown how nitro groups can influence the overall molecular conformation through their interactions (Glidewell et al., 2003).
Chemical Reactions and Properties
The reactivity of thieno[3,2-d]pyrimidines can be modified through various chemical reactions, such as benzylation and nitrosation, leading to the formation of polymorphs with distinct physical and chemical properties. These reactions are pivotal in exploring the pharmacological potential of these compounds (Glidewell et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis Techniques : The synthesis of thieno[3,2-d]pyrimidin-4-ones, a category to which the compound belongs, involves using methyl 3-aminothiophene-2-carboxylate and various isocyanates and isothiocyanates. These processes result in different N- and S- alkyl derivatives (Shestakov et al., 2014).
Derivative Development for Antitumor Activity : Certain derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their potent anticancer activity against various human cancer cell lines. This indicates the potential of these derivatives as therapeutics in cancer treatment (Hafez & El-Gazzar, 2017).
Biological Applications
Antibacterial Activity : Novel derivatives of thieno[2,3-d]pyrimidinone have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Kumari et al., 2017).
Antimicrobial and Anti-Inflammatory Properties : Some thienopyrimidine derivatives have demonstrated remarkable antimicrobial and anti-inflammatory activities. This suggests their potential application in treating infections and inflammation (Tolba et al., 2018).
Potential Therapeutic Applications
Antitrichinnellosis and Antiprotozoal Effects : Specific thieno[2,3-d]pyrimidin-4(3H)-ones have shown promising results in combating Trichinella spiralis, indicating their use as potential antiparasitic agents (Mavrova et al., 2010).
Anticonvulsant Properties : Research into N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, a class related to the compound , has identified potential new hybrid anticonvulsant agents, suggesting a potential application in epilepsy treatment (Kamiński et al., 2015).
Eigenschaften
IUPAC Name |
N-benzyl-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c29-21(25-15-17-5-2-1-3-6-17)7-4-13-26-23(30)22-20(12-14-34-22)27(24(26)31)16-18-8-10-19(11-9-18)28(32)33/h1-3,5-6,8-12,14,20,22H,4,7,13,15-16H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWICILNMXCVKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methoxyphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2496860.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)


![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)

![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)
![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)